1-(4-Methoxyphenyl)-5-nitrobenzimidazole

Description

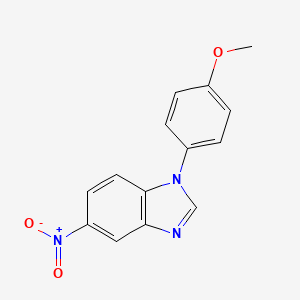

1-(4-Methoxyphenyl)-5-nitrobenzimidazole is a benzimidazole derivative featuring a 4-methoxyphenyl group at position 1 and a nitro group at position 5 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds known for their broad pharmacological applications, including antimicrobial, anticancer, and analgesic activities .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-20-12-5-2-10(3-6-12)16-9-15-13-8-11(17(18)19)4-7-14(13)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJWSXGENLHKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-nitrobenzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration and condensation reactions. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-nitrobenzimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(4-Methoxyphenyl)-5-nitrobenzimidazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-nitrobenzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Key Observations:

- Substituent Bulk : Etonitazene and clonitazene feature bulky groups (e.g., p-ethoxybenzyl, p-chlorobenzyl) at position 1, which are critical for opioid receptor binding . In contrast, the target compound’s 4-methoxyphenyl group is less bulky, suggesting divergent biological targets.

- Electron Effects : The nitro group’s electron-withdrawing nature may enhance stability and interaction with electron-rich biological targets compared to electron-donating groups like methoxy or mercapto .

- Solubility : The methoxy group in the target compound improves water solubility relative to etonitazene’s ethoxy group, which is more lipophilic .

Pharmacological Activity Comparison

Key Findings:

- Nitro Group Impact : The nitro group in etonitazene and clonitazene correlates with high analgesic potency, but its position and accompanying substituents dictate receptor specificity .

- Methoxy vs. Mercapto : Methoxy-substituted benzimidazoles (e.g., target compound) may exhibit milder activity compared to mercapto derivatives, which show stronger antifungal effects due to thiol-mediated membrane disruption .

Physicochemical Properties

Q & A

Q. Q1. What are the established synthetic routes for preparing 1-(4-Methoxyphenyl)-5-nitrobenzimidazole, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via:

- Nitration of benzimidazole precursors : Reacting 1-(4-Methoxyphenyl)benzimidazole with nitric acid under controlled conditions. Key parameters include temperature (0–5°C to avoid over-nitration) and stoichiometric control of nitrating agents .

- Coordination-driven synthesis : Reacting 5-nitrobenzimidazole derivatives with metal salts (e.g., CoCl₂) in polar solvents like DMF under reflux. For example, heating at 100–110°C for 2 hours with a 1:2 molar ratio of metal salt to ligand achieves ~91% yield .

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst : Metal salts (e.g., CoCl₂) improve reaction efficiency.

- Purification : Crystallization from EtOH/DMF (2:1) minimizes impurities .

Advanced Synthesis

Q. Q2. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- By-product analysis : Use TLC or HPLC to monitor intermediates. For example, detected side products via ^1^H-NMR (δ = -0.27 ppm for trimethylsilyl groups) .

- Temperature modulation : Gradual heating (e.g., 80°C → 110°C) reduces decomposition.

- Stoichiometric precision : A 1:2 molar ratio of CoCl₂ to ligand minimizes unreacted starting material .

- Post-reaction quenching : Rapid cooling to room temperature prevents thermal degradation.

Example : achieved 91% yield by crystallizing the product from EtOH/DMF, removing solvent in vacuo to isolate pure crystals .

Basic Characterization

Q. Q3. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

Q. Q4. How do computational methods like DFT aid in understanding the reactivity of this compound?

Methodological Answer:

- DFT calculations : Predict molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing effects of the nitro group. For example, used DFT to correlate ν(C=N) IR bands with charge distribution .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMF) to optimize reaction conditions .

- Docking studies : Model interactions with biological targets (e.g., glycogen synthase kinase-3β in ) to prioritize derivatives for pharmacological testing .

Pharmacological Potential

Q. Q5. What structural features of this compound suggest potential bioactivity?

Methodological Answer:

- Benzimidazole core : Known for antimicrobial and anticancer activity (e.g., UK-1 analogs in ) .

- Nitro group : Enhances electron-deficient character, improving DNA intercalation (see clonitazene derivatives in ) .

- 4-Methoxyphenyl substituent : Increases lipophilicity, aiding blood-brain barrier penetration (analogous to antipsychotic drugs in ) .

Validation : Compare with clonitazene (a nitrobenzimidazole opioid analog), where the nitro group is critical for receptor binding .

Data Contradiction Analysis

Q. Q6. How should discrepancies between calculated and experimental elemental analysis data be addressed?

Methodological Answer:

- Purity verification : Re-crystallize the compound and repeat analysis (e.g., reported improved H% after purification) .

- Alternative techniques : Use HRMS (e.g., achieved 0.001 Da accuracy) to resolve ambiguities in C/H/N ratios .

- Moisture control : Dry samples at 60°C in vacuo to eliminate adsorbed water, which skews H% values .

Example : attributed a 0.2% C discrepancy to trace solvent retention, resolved via prolonged drying .

Advanced Applications

Q. Q7. How can this compound be modified for targeted drug delivery?

Methodological Answer:

- Functionalization : Introduce sulfhydryl groups (-SH) for conjugation with nanoparticles (see benzothiazole derivatives in ) .

- Prodrug design : Replace the methoxy group with ester moieties (hydrolyzable in vivo) to enhance bioavailability .

- Coordination complexes : Use the nitro group as a ligand for metal-based therapeutics (e.g., Co(II) complexes in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.